3-Chloro-2-fluorobenzenesulfonyl chloride
Overview
Description
3-Chloro-2-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2FO2S and a molecular weight of 229.06 g/mol . It is a clear liquid that ranges in color from colorless to light orange or yellow . This compound is known for its reactivity and is used as an intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-fluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 3-chloro-2-fluorobenzene . The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often utilizing advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound hydrolyzes in the presence of water, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium hydroxide (NaOH) and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonic acids, and other substituted derivatives .
Scientific Research Applications
3-Chloro-2-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-fluorobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The compound reacts with nucleophiles to form sulfonamide or sulfonate derivatives . These reactions are facilitated by the electron-withdrawing effects of the chloro and fluoro substituents, which enhance the electrophilicity of the sulfonyl chloride group .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the chloro substituent.
2-Fluorobenzenesulfonyl chloride: Similar but with the fluoro substituent in a different position.
2-Chlorobenzenesulfonyl fluoride: Contains a sulfonyl fluoride group instead of a sulfonyl chloride group.
Uniqueness
3-Chloro-2-fluorobenzenesulfonyl chloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring. This combination of substituents enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-chloro-2-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRQNYQIFFLGIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380863 | |
Record name | 3-Chloro-2-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-48-0 | |
Record name | 3-Chloro-2-fluorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351003-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluorobenzenesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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